d-Ribose-1-d

Übersicht

Beschreibung

d-Ribose-1-d: is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms . It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

Wirkmechanismus

Target of Action

D-[1-2H]ribose, also known as d-ribose-1-d or this compound, primarily targets the enzyme Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) . DprE1 is associated with a vital step of epimerisation in mycobacterial cell wall biosynthesis . It also targets the TRPM2 ion channel .

Mode of Action

D-[1-2H]ribose interacts with its targets and induces changes in their function. It is active in glycation, leading to the rapid production of advanced glycation end products (AGEs) in vitro and in vivo . It also activates central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle), increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells .

Biochemical Pathways

D-[1-2H]ribose is involved in several biochemical pathways. It is a component of the D-ribose Transport Pathway, which is researched in relation to transport . It also participates in the pentose phosphate pathway (PPP), contributing to adenosine triphosphate (ATP) production . Supplemental D-ribose can bypass part of the PPP, providing an alternate source of 5-phospho-d-ribose 1-pyrophosphate for ATP production .

Pharmacokinetics

D-[1-2H]ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It rapidly disappears from plasma within less than 140 minutes . D-[1-2H]ribose follows a dose-dependent kinetic profile, with clearance seeming to follow first-order kinetics at low doses . It is partially recovered from urine, indicating it undergoes several metabolic pathways .

Result of Action

The action of D-[1-2H]ribose leads to various molecular and cellular effects. It induces protein aggregation, rapidly producing AGEs in vitro and in vivo . This ribosylation may be involved in cell dysfunction and subsequent cognitive impairments . It also enhances the recovery of ATP levels while reducing cellular injury .

Action Environment

The action of D-[1-2H]ribose can be influenced by environmental factors. For instance, the extracellular phosphate concentration and dissolved oxygen concentration can affect the flux through the PPP . Moreover, research showed that 10 µM–5 mM D-ribose could inhibit the extracellular polymeric substance (EPS) secretion of E. coli .

Biochemische Analyse

Biochemical Properties

D-[1-2H]ribose plays a crucial role in several biochemical reactions. It is a key component in the pentose phosphate pathway, where it is converted into ribose-5-phosphate. This compound interacts with several enzymes, including ribokinase, which phosphorylates d-ribose to form ribose-5-phosphate . Additionally, D-[1-2H]ribose is involved in the synthesis of nucleotides and nucleic acids, interacting with enzymes such as ribose-phosphate diphosphokinase . These interactions are essential for the production of ATP, NADH, and other critical biomolecules.

Cellular Effects

D-[1-2H]ribose influences various cellular processes. It enhances ATP production, which is vital for cellular energy metabolism . This compound also affects cell signaling pathways and gene expression. For instance, it has been shown to modulate the activity of transcription factors and enzymes involved in oxidative stress responses . In certain cell types, exogenous D-[1-2H]ribose can induce apoptosis, highlighting its potential impact on cell viability and function .

Molecular Mechanism

At the molecular level, D-[1-2H]ribose exerts its effects through several mechanisms. It binds to and activates ribokinase, facilitating the conversion of d-ribose to ribose-5-phosphate . This activation is crucial for the pentose phosphate pathway and subsequent nucleotide synthesis. Additionally, D-[1-2H]ribose can undergo non-enzymatic glycation, forming advanced glycation end products (AGEs) that can alter protein function and gene expression . These molecular interactions underscore the compound’s role in cellular metabolism and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-[1-2H]ribose can vary over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to D-[1-2H]ribose in vitro has been associated with changes in cellular function, including alterations in metabolic activity and increased formation of AGEs . These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of D-[1-2H]ribose vary with different dosages in animal models. Low doses of this compound have been shown to enhance cardiac function and improve energy metabolism . High doses can lead to adverse effects, including oxidative stress and tissue damage . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications of D-[1-2H]ribose.

Metabolic Pathways

D-[1-2H]ribose is involved in several metabolic pathways, primarily the pentose phosphate pathway . In this pathway, it is converted to ribose-5-phosphate by ribokinase, which then participates in nucleotide synthesis and energy production . Additionally, D-[1-2H]ribose can be metabolized through glycolysis and the tricarboxylic acid cycle, contributing to overall cellular energy metabolism . These pathways underscore the compound’s central role in cellular biochemistry.

Transport and Distribution

Within cells and tissues, D-[1-2H]ribose is transported and distributed through specific transporters and binding proteins . For example, GLUT2 has been identified as a transporter that facilitates the uptake of D-[1-2H]ribose into hepatic cells . Once inside the cell, D-[1-2H]ribose can be phosphorylated and incorporated into various metabolic pathways. Its distribution within tissues is influenced by factors such as blood flow and tissue-specific transporter expression .

Subcellular Localization

D-[1-2H]ribose is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, with different effects observed in distinct cellular compartments. For instance, in the cytoplasm, D-[1-2H]ribose participates in the pentose phosphate pathway, while in the mitochondria, it can influence energy production and oxidative stress responses . The subcellular localization of D-[1-2H]ribose is critical for its diverse biochemical roles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Microbial Production: d-Ribose-1-d can be produced through microbial fermentation processes using bacteria such as Bacillus species.

Chemical Synthesis: Another method involves the cyanohydrin synthesis starting from d-erythrose.

Industrial Production Methods:

Fermentation: Large-scale production of this compound is typically achieved through fermentation processes using genetically engineered strains of bacteria or yeast.

Enzymatic Conversion: Enzymes such as ribokinase and ribose-5-phosphate isomerase can be used to convert ribose-5-phosphate into this compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: d-Ribose-1-d can undergo oxidation reactions to form ribonic acid.

Reduction: Reduction of this compound can yield ribitol, a sugar alcohol.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acidic conditions, nitrogenous bases like adenine, guanine, cytosine, and thymine.

Major Products:

Oxidation: Ribonic acid.

Reduction: Ribitol.

Substitution: Nucleosides such as adenosine, guanosine, cytidine, and thymidine.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- d-Ribose-1-d is used as a precursor in the synthesis of various nucleotides and nucleosides, which are essential components of DNA and RNA .

Biology:

- It plays a vital role in cellular metabolism and energy production. This compound is a key component in the synthesis of adenosine triphosphate, which is crucial for muscle contraction and overall cellular function .

Medicine:

- This compound supplementation has been studied for its potential benefits in treating conditions such as chronic fatigue syndrome, fibromyalgia, and heart disease. It may help improve energy levels, reduce symptoms of fatigue, and enhance overall well-being .

Industry:

Vergleich Mit ähnlichen Verbindungen

d-Xylose: Another five-carbon sugar that is structurally similar to d-Ribose-1-d but differs in the arrangement of hydroxyl groups.

d-Arabinose: A pentose sugar that is an epimer of this compound at the second carbon atom.

d-Lyxose: Another aldopentose that differs from this compound in the configuration of hydroxyl groups.

Uniqueness:

- This compound is unique due to its specific role in the synthesis of adenosine triphosphate, making it a valuable compound in the field of nutrition and supplements . Unlike other pentose sugars, this compound is directly involved in energy production and has been associated with enhancing athletic performance and improving recovery from intense physical activity .

Biologische Aktivität

D-Ribose-1-d is a sugar molecule that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. This article explores its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and associated risks based on recent research findings.

Overview of this compound

D-Ribose is a naturally occurring pentose sugar that is integral to the structure of RNA and plays a pivotal role in ATP (adenosine triphosphate) production. The compound's activity has been linked to various metabolic processes, particularly in energy metabolism and cellular signaling.

1. Metabolic Pathways

D-Ribose is involved in the pentose phosphate pathway (PPP), which is essential for nucleotide synthesis and cellular energy production. The metabolism of d-Ribose leads to the generation of ATP, which is critical for numerous cellular functions.

2. Impact on NLRP3 Inflammasome Activation

Recent studies have demonstrated that prolonged administration of d-Ribose can induce NLRP3 inflammasome activation in podocytes, leading to glomerular injury. This mechanism appears to be mediated through the accumulation of advanced glycation end products (AGEs) and their interaction with the receptor for AGEs (RAGE). The activation of NLRP3 results in increased IL-1β production, which is associated with inflammatory responses and diabetic nephropathy .

Table 1: Effects of d-Ribose on Podocyte Injury

| Parameter | Control Group | d-Ribose Treatment |

|---|---|---|

| Proteinuria | Low | High |

| IL-1β Levels | Baseline | Significantly Increased |

| Glomerular Sclerosis Score | Low | High |

3. Cognitive Effects

A systematic review indicated that d-Ribose administration could lead to cognitive impairment in rodents, with higher doses correlating with more pronounced deficits. Meta-analysis revealed significant decreases in spatial memory performance as measured by the Morris water maze test, along with increased levels of AGEs in the brain .

Table 2: Cognitive Performance Metrics Post d-Ribose Treatment

| Metric | Control Group | High Dose d-Ribose |

|---|---|---|

| Platform Crossings | High | Low |

| Time in Target Quadrant | High | Low |

| Escape Latency | Short | Prolonged |

Pharmacokinetics

The pharmacokinetic profile of d-Ribose reveals rapid absorption and clearance from the bloodstream. Studies indicate that after intravenous administration, d-Ribose exhibits a half-life of approximately 36-44 minutes, with significant excretion occurring within 90 minutes . This rapid metabolism underscores its potential utility and necessity for careful dosing.

Case Study 1: Diabetic Patients

An early investigation into d-Ribose clearance rates illustrated that both healthy and diabetic patients showed similar elimination profiles. However, insulin administration was found to accelerate the clearance process, suggesting a potential therapeutic application for managing blood glucose levels in diabetic patients .

Case Study 2: Muscle Recovery

In clinical settings, d-Ribose supplementation has been shown to reduce muscle soreness and improve recovery following exercise-induced damage. This effect is attributed to its role in replenishing ATP levels post-exercise .

Risks and Considerations

While d-Ribose exhibits beneficial properties, its use is not without risks. Elevated concentrations have been linked to cytotoxic effects on various cell types, including peripheral blood mononuclear cells and neuroblastoma cells. The mechanism appears related to oxidative stress induced by AGEs . Therefore, careful monitoring of dosage and patient response is critical.

Eigenschaften

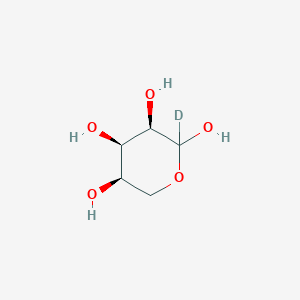

IUPAC Name |

(3R,4R,5R)-2-deuteriooxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-ROIYBNBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.